molecular formula C8H7BrO3 B1380748 2-(4-Bromo-3-hydroxyphenyl)acetic acid CAS No. 1261815-87-5

2-(4-Bromo-3-hydroxyphenyl)acetic acid

Cat. No. B1380748
CAS RN: 1261815-87-5
M. Wt: 231.04 g/mol
InChI Key: RMIUZKVIYWSGIS-UHFFFAOYSA-N
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Description

2-(4-Bromo-3-hydroxyphenyl)acetic acid is a chemical compound with the molecular formula C8H7BrO3 . It is used in various chemical reactions and has several properties that make it a valuable compound in organic synthesis .


Molecular Structure Analysis

The molecular structure of 2-(4-Bromo-3-hydroxyphenyl)acetic acid consists of a benzene ring with a bromo group at the 4th position and a hydroxy group at the 3rd position. An acetic acid group is attached to the benzene ring .


Chemical Reactions Analysis

2-(4-Bromo-3-hydroxyphenyl)acetic acid can participate in various chemical reactions. For instance, it can be used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Scientific Research Applications

1. Analytical Methodologies

  • A study by Yang, Liu, and Wan (2017) developed a method for the simultaneous determination of 4-hydroxyphenyl acetic acid (a related compound) in human urine, which could be helpful for cancer biomarker discovery (Yang, Liu, & Wan, 2017).

2. Structural Analysis and Synthesis

  • Research by Guzei, Gunderson, and Hill (2010) provided insights into the molecular structure and synthesis aspects of a related compound, 2-(3-Bromo-4-methoxyphenyl)acetic acid, highlighting the electron-withdrawing properties of the bromine atom and electron-donating properties of other substituents (Guzei, Gunderson, & Hill, 2010).

3. In Vivo Metabolism Studies

  • Kanamori et al. (2002) identified the in vivo metabolism of a related compound, 4-bromo-2,5-dimethoxyphenethylamine, in rats, providing insights into metabolic pathways and potential applications in pharmacokinetics (Kanamori et al., 2002).

4. Natural Sources and Antioxidant Properties

  • A study by Li, Li, Ji, and Wang (2007) on marine red alga Polysiphonia urceolata isolated natural bromophenols with significant DPPH radical-scavenging activity, suggesting potential antioxidant applications (Li, Li, Ji, & Wang, 2007).

5. Material Science and Chemical Synthesis

  • Research on the synthesis of 4-bromo-4'-hydroxybiphenyl by Guo-du (2001) for liquid crystal display materials showcases the material science application of related bromophenols (Guo-du, 2001).

6. Biomedical Applications

Safety and Hazards

The safety data sheet for 2-(4-Bromo-3-hydroxyphenyl)acetic acid indicates that it is a hazardous substance. It has been classified as a flammable liquid and vapor, and it can cause severe skin burns and eye damage .

Mechanism of Action

Target of Action

It’s structurally similar to 4-hydroxyphenylacetic acid, which is known to induce the expression of nrf2 , a protein that regulates the expression of antioxidant proteins.

Mode of Action

For instance, it might bind to the active site of the target protein and induce conformational changes, leading to the activation or inhibition of the protein’s function .

Biochemical Pathways

Given its potential role in inducing the expression of nrf2 , it may be involved in the regulation of oxidative stress response pathways. Nrf2 is a key player in cellular defense mechanisms against oxidative stress, and its activation leads to the expression of various antioxidant proteins.

Pharmacokinetics

Its lipophilicity, water solubility, and other physicochemical properties can influence its bioavailability .

Result of Action

If it indeed induces the expression of nrf2 , it could potentially enhance the cellular defense mechanisms against oxidative stress, leading to reduced cellular damage and improved cell survival.

properties

IUPAC Name

2-(4-bromo-3-hydroxyphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO3/c9-6-2-1-5(3-7(6)10)4-8(11)12/h1-3,10H,4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMIUZKVIYWSGIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC(=O)O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Bromo-3-hydroxyphenyl)acetic acid

CAS RN

1261815-87-5
Record name 2-(4-bromo-3-hydroxyphenyl)acetic acid
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